![molecular formula C7H18Cl2N2O2 B1143241 (S)-3,7-Diaminoheptanoic acid dihydrochloride CAS No. 192003-02-4](/img/structure/B1143241.png)
(S)-3,7-Diaminoheptanoic acid dihydrochloride
Overview
Description
(S)-3,7-Diaminoheptanoic acid dihydrochloride is a chiral amino acid derivative with two amino groups located at the 3rd and 7th positions of the heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,7-Diaminoheptanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Protection and Deprotection: The amino groups are protected using appropriate protecting groups to prevent unwanted reactions during the synthesis.
Chain Elongation: The heptanoic acid chain is elongated through a series of reactions, including alkylation and reduction.
Amino Group Introduction: The amino groups are introduced at the desired positions through selective functionalization.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3,7-Diaminoheptanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Peptide Synthesis Precursor
(S)-3,7-Diaminoheptanoic acid dihydrochloride is primarily studied as a precursor for the synthesis of peptides and proteins. Its structural similarity to natural amino acids like lysine enables its incorporation into peptide chains to create novel compounds with specific functionalities. Research has indicated that this compound can serve as a lysine replacement residue in peptide sequences such as vasopressin .
Antimicrobial Properties
Recent studies suggest that this compound may exhibit antimicrobial properties. Computational predictions based on structure-activity relationships indicate potential interactions with bacterial cell walls or enzymes critical for bacterial survival. Although empirical studies are necessary to validate these predictions, the compound's structural characteristics make it a candidate for further exploration in antimicrobial research .
Influence on Enzyme Activity
The compound's interaction with various enzymes highlights its potential role in metabolic pathways. Studies have shown that it can modulate enzyme activities, which may lead to therapeutic applications in metabolic disorders. For instance, its ability to influence enzyme kinetics could be beneficial in developing treatments for conditions affected by enzyme deficiencies .
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Material : Heptanoic acid.
- Amination : Introduction of amino groups at the 3rd and 7th positions using ammonia or amines under controlled conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
- Formation of Dihydrochloride Salt : The final step involves converting the free base into its dihydrochloride salt form by reacting it with hydrochloric acid .
Mechanism of Action
The mechanism of action of (S)-3,7-Diaminoheptanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2,6-Diaminohexanoic acid: Another chiral amino acid derivative with similar structural properties.
(S)-4,8-Diaminodecanoic acid: A longer-chain analog with two amino groups at the 4th and 8th positions.
Uniqueness
(S)-3,7-Diaminoheptanoic acid dihydrochloride is unique due to its specific chain length and the positions of the amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Biological Activity
(S)-3,7-Diaminoheptanoic acid dihydrochloride, also known as L-β-Homolysine dihydrochloride, is a chiral compound classified as a diaminocarboxylic acid. Its molecular formula is C₇H₁₈Cl₂N₂O₂, and it features a seven-carbon chain with amino groups at the 3rd and 7th positions. This unique structure contributes to its various biological activities, making it an important subject of research in pharmacology and biochemistry.
Structural Characteristics
The compound's structure allows it to function similarly to natural amino acids, particularly lysine. The presence of two amino groups enhances its potential as a building block for peptide synthesis. The stereochemistry of this compound is pivotal for its biological interactions and activities.
Biological Activities
-
Peptide Synthesis :
- This compound serves as a precursor in the synthesis of peptides and proteins. Its structure facilitates the formation of peptide bonds, which are essential for constructing larger biomolecules.
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may exhibit antimicrobial activity. Computational models predict its potential effectiveness against various pathogens, indicating a promising avenue for therapeutic applications.
-
Enzyme Interaction :
- The compound's functional groups allow it to interact with enzymes, influencing metabolic pathways. Such interactions can modulate enzyme activities, highlighting its relevance in metabolic regulation and pharmacological research.
-
Potential Therapeutic Applications :
- Given its structural similarities to lysine and other amino acids, this compound could be explored for developing novel drugs targeting specific diseases or conditions.
Synthesis Methods
Various methods exist for synthesizing this compound, each yielding different purity levels and yields:
- Chemical Synthesis : Traditional organic synthesis techniques can be employed to produce the compound.
- Biotechnological Approaches : Enzymatic methods utilizing specific enzymes may provide more environmentally friendly alternatives for synthesis.
Interaction Studies
Research into the interaction of this compound with biological targets has utilized high-throughput screening and molecular docking simulations. These studies assess binding affinities with enzymes and receptors, which are crucial for understanding its pharmacological effects.
Table 1: Comparison of Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminoheptanoic Acid | Contains a single amino group | Simpler structure; less biological activity |
3-Aminopropanoic Acid | Shorter carbon chain; single amino group | Used as a neurotransmitter precursor |
6-Aminohexanoic Acid | Similar carbon chain length; one amino group | Different positioning of amino groups |
L-Lysine | Contains two amino groups; longer carbon chain | Essential amino acid; widely used in nutrition |
This compound stands out due to its specific stereochemistry and dual amino functionality, potentially conferring distinct biological activities not observed in these similar compounds.
Case Studies
Recent studies have highlighted the potential applications of this compound in various fields:
- Pharmaceutical Research : Investigations into its role as an antimicrobial agent have shown promise in combating resistant strains of bacteria.
- Nutritional Science : Its application as an ergogenic supplement has been explored due to its influence on anabolic hormone secretion and energy supply during physical exertion.
Properties
IUPAC Name |
(3S)-3,7-diaminoheptanoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJAFTBCSGCCAH-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CC(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](CC(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940844 | |
Record name | 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192003-02-4, 290835-83-5 | |
Record name | 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-3,7-diaminoheptanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.